Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate
Description
Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate is a fluorinated piperidine derivative characterized by a six-membered ring with two ketone groups at positions 2 and 4, two fluorine atoms at the 5-position, and a methyl ester substituent at position 2. Its molecular formula is C₇H₇F₂NO₄, with a molecular weight of 207.13 g/mol . This compound is primarily utilized as a synthetic building block in medicinal chemistry, particularly in fragment-based drug design, owing to the electronegative and steric effects imparted by its fluorine substituents.
Properties
IUPAC Name |
methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO4/c1-14-6(13)3-4(11)7(8,9)2-10-5(3)12/h3H,2H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAPUMGBWYDXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)C(CNC1=O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate involves several steps. One common method includes the reaction of a suitable piperidine precursor with fluorinating agents under controlled conditions to introduce the fluorine atoms. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at a specific range to ensure the desired product formation . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while reduction may produce difluoropiperidines .
Scientific Research Applications
Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and physicochemical differences between Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate and related piperidine/tetrahydropyridine derivatives:
Substituent Effects on Reactivity and Bioactivity
- Fluorine Substitution: The 5,5-difluoro groups in the target compound enhance metabolic stability and binding affinity compared to non-fluorinated analogs like Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate.
- Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., phenyl, thiophen) exhibit stronger π-π interactions, which are critical for target binding in drug design. However, these groups may reduce solubility compared to aliphatic substituents like cyclopropyl .
- Ester Variations : The methyl ester in the target compound offers faster hydrolysis rates than ethyl esters (e.g., in Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate), influencing prodrug activation kinetics .
Biological Activity
Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate (MDP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of MDP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MDP is characterized by the presence of two fluorine atoms at the 5-position of the piperidine ring and two carbonyl groups at the 2 and 4 positions. The molecular formula is , and its structure can be summarized as follows:
- Molecular Weight : 224.16 g/mol
- Melting Point : Not extensively reported, but stability under physiological conditions is noted.
Antimicrobial Activity
Research has indicated that MDP exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that MDP may serve as a lead compound for developing new antibiotics, particularly in combating resistant strains.
The mechanism by which MDP exerts its antimicrobial effects appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity. Studies suggest that MDP interacts with bacterial enzymes responsible for peptidoglycan biosynthesis, leading to cell lysis.
Case Study: Antipsychotic Potential
A notable study explored the potential antipsychotic effects of MDP in animal models. The compound was tested for its ability to modulate neurotransmitter systems, particularly focusing on glutamate receptors. The results indicated:
- Dosing : MDP was administered at doses ranging from 1 to 10 mg/kg.
- Behavioral Outcomes : Significant reduction in amphetamine-induced hyperlocomotion was observed.
- Neuropharmacological Profile : MDP acted as a positive allosteric modulator of metabotropic glutamate receptors (mGluR), enhancing receptor responses without causing motor impairment.
This study highlights MDP's potential as a therapeutic agent in treating conditions like schizophrenia.
Structure-Activity Relationship (SAR)
The biological activity of MDP can be linked to its structural features. Modifications in the piperidine ring or the introduction of different substituents can significantly alter its efficacy. For instance:
- Fluorine Substitution : The presence of difluoro groups enhances lipophilicity and bioavailability.
- Carbonyl Groups : These functional groups are critical for interaction with biological targets.
Q & A
Basic: What are the common synthetic routes for Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate?
Answer:
The synthesis typically involves fluorination of a piperidine precursor. One approach uses selective fluorination agents (e.g., DAST or Deoxo-Fluor) under controlled temperatures (0–40°C) to introduce fluorine atoms at the 5,5-positions. The carboxylate ester group is introduced via esterification of the corresponding carboxylic acid using methanol and a catalyst like sulfuric acid. Reaction optimization focuses on minimizing side-products, such as over-fluorination or ester hydrolysis, by adjusting solvent polarity (e.g., dichloromethane) and stoichiometry .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : and NMR to confirm fluorine substitution patterns and ester group integration. NMR helps identify carbonyl (C=O) and piperidine ring carbons.
- LC-MS : High-resolution mass spectrometry (HRMS) for molecular ion verification and purity assessment.
- X-ray Crystallography : For absolute configuration determination, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement .
Basic: How should this compound be stored to maintain stability?
Answer:
Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong bases, which may cleave the ester. Thermal stability tests (TGA/DSC) indicate decomposition above 150°C, suggesting room-temperature handling is safe for short durations .
Advanced: How can researchers resolve contradictions between NMR and X-ray crystallography data for this compound?
Answer:
Discrepancies often arise from dynamic processes (e.g., ring puckering in solution vs. solid-state rigidity). Strategies include:
- Variable-Temperature NMR : To detect conformational flexibility.
- DFT Calculations : Compare computed NMR chemical shifts with experimental data.
- SHELX Refinement : Use Hirshfeld atom refinement (HAR) in SHELXL to improve X-ray data accuracy, particularly for fluorine positions .
Advanced: What strategies are effective for designing derivatives with enhanced biological activity?
Answer:
- Substituent Modification : Replace the methyl ester with bioisosteres (e.g., amides) to improve metabolic stability.
- Fluorine Scanning : Introduce additional fluorine atoms at the 2- or 4-positions to modulate lipophilicity and binding affinity.
- Computational Docking : Use molecular dynamics simulations to predict interactions with target enzymes (e.g., kinases or proteases) .
Advanced: How can researchers address analytical challenges in detecting trace byproducts during synthesis?
Answer:
- LC-MS/MS : Employ tandem mass spectrometry with ion trapping to identify low-abundance impurities (e.g., mono-fluorinated intermediates).
- Marfey’s Reagent : Derivatize reaction mixtures to resolve stereochemical byproducts via chiral chromatography .
- Isotopic Labeling : Use -labeled methanol during esterification to track hydrolysis byproducts .
Advanced: What methodologies validate the compound’s role as a fluorinated building block in drug discovery?
Answer:
- Cross-Coupling Reactions : Test reactivity in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to assess versatility.
- Stability Profiling : Evaluate resistance to metabolic degradation using liver microsome assays.
- Crystallographic Studies : Co-crystallize derivatives with target proteins (e.g., carbonic anhydrase) to confirm binding modes .
Advanced: How can computational tools optimize reaction conditions for large-scale synthesis?
Answer:
- Quantum Mechanical (QM) Calculations : Model transition states to identify rate-limiting steps (e.g., fluorination vs. esterification).
- Machine Learning : Train models on existing fluorination datasets to predict optimal solvent/catalyst combinations.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
